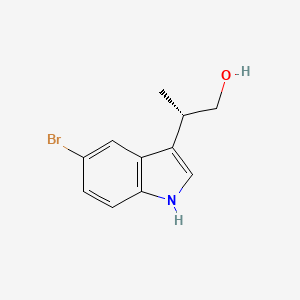

(S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(5-bromo-1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-7(6-14)10-5-13-11-3-2-8(12)4-9(10)11/h2-5,7,13-14H,6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTZWBJAVHFDFQ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for S 2 5 Bromo 1h Indol 3 Yl Propan 1 Ol and Analogous Structures

General Approaches to Indole (B1671886) Core Synthesis

The indole scaffold is a ubiquitous motif in natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction. These methods range from classic named reactions to modern catalytic and electrochemical approaches.

Several classical named reactions provide reliable pathways to the indole nucleus through the cyclization of acyclic precursors. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds to construct the bicyclic system.

The Fischer indole synthesis , discovered in 1883, remains one of the most widely used methods. wikipedia.orgbyjus.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement of the resulting phenylhydrazone to form the indole. wikipedia.orgbyjus.com A modification of this method involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org

The Leimgruber-Batcho indole synthesis offers a popular alternative, particularly as many of the requisite ortho-nitrotoluene starting materials are commercially available. wikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene, which is then reductively cyclized to yield the indole. wikipedia.orgyoutube.com Microwave assistance has been shown to accelerate the Lewis acid-catalyzed variant of this synthesis. durham.ac.uk

The Reissert indole synthesis utilizes the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgchemeurope.com Reductive cyclization of this intermediate, typically with zinc in acetic acid, furnishes the indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.orgchemeurope.com

Other notable cyclization methods include:

Bartoli Indole Synthesis: This method involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents and is particularly useful for synthesizing 7-substituted indoles. wikipedia.orgonlineorganicchemistrytutor.comjk-sci.comscispace.com The steric bulk of the ortho substituent often enhances the reaction yield. wikipedia.orgjk-sci.com

Nenitzescu Indole Synthesis: This reaction provides a direct route to 5-hydroxyindoles through the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.comresearchgate.netyoutube.com

Bichler Indole Synthesis: This method involves the cyclization of an α-arylaminoketone, typically in the presence of a strong acid or zinc chloride. bhu.ac.in

Sugasawa Synthesis: This approach involves the Friedel-Crafts acylation of an aniline (B41778) derivative to produce a 2-amino chloroacetophenone, which is then reductively cyclized. bhu.ac.in

A comparison of some of these classical indole syntheses is presented in the table below.

| Synthesis Name | Starting Materials | Key Features | Typical Products |

| Fischer | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed, researchgate.netresearchgate.net-sigmatropic rearrangement | Substituted indoles |

| Leimgruber-Batcho | o-Nitrotoluene, DMFDMA/Pyrrolidine | Two-step, high yield, mild conditions | Substituted indoles |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Forms indole-2-carboxylic acid intermediate | Indoles, Indole-2-carboxylic acids |

| Bartoli | o-Substituted nitroarene, Vinyl Grignard reagent | Good for 7-substituted indoles | 7-Substituted indoles |

| Nenitzescu | Benzoquinone, β-Aminocrotonic ester | Direct route to 5-hydroxyindoles | 5-Hydroxyindoles |

Modern organic synthesis has increasingly relied on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. Palladium, ruthenium, and other metals have been employed in various C-H activation and cross-coupling strategies to form the indole ring. For instance, palladium-catalyzed reactions can effect the synthesis of indoles via the cross-coupling of aryl bromides and hydrazones. wikipedia.org Ruthenium-catalyzed C6-functionalization of 2,3-disubstituted indoles has also been reported. frontiersin.orgacs.org

Electrosynthesis has emerged as a sustainable and environmentally friendly approach for the formation of indole derivatives. These methods utilize electricity to drive redox reactions, often obviating the need for harsh chemical oxidants or reductants. The electrochemical synthesis of polyindole thin films from monomers like 5-bromoindole (B119039) has been demonstrated. acs.org Furthermore, electrochemical methods have been developed for the functionalization of existing indole rings. researchgate.net

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. In the context of indole synthesis, this has led to the exploration of "green" approaches that minimize waste and avoid hazardous reagents. An example is a five-step, environmentally friendly synthesis of 5-bromoindole that involves hydrogenation, acetylation, a "clean bromination," deacetylation, and oxidative dehydrogenation. wipo.int This method effectively controls the formation of bromo-isomers under mild conditions. wipo.int The use of microwave assistance in the Leimgruber-Batcho synthesis also aligns with green chemistry principles by reducing reaction times and improving product purity. durham.ac.uk

Strategies for Regioselective Bromination of Indole Derivatives

With the indole core constructed, the next critical step towards the synthesis of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol is the regioselective introduction of a bromine atom. The electronic nature of the indole ring typically directs electrophilic substitution to the C3 position. Therefore, to achieve bromination on the benzene (B151609) portion of the molecule, specific strategies are required.

Achieving regioselective bromination on the benzene ring of an indole requires careful consideration of the directing effects of existing substituents and the choice of brominating agent and reaction conditions.

For the synthesis of 5-bromoindoles, a common strategy involves the electrophilic bromination of an appropriately protected indole derivative. For instance, N-acetylindoline can undergo a "clean bromination" to produce N-acetyl-5-bromoindoline, which can then be converted to 5-bromoindole. wipo.int The Batcho-Leimgruber process is also a convenient route to various bromoindoles, including the 4-, 5-, 6-, and 7-bromo isomers. researchgate.net

The regioselectivity of bromination can be influenced by the substituents present on the indole ring. For example, to achieve C6-bromination of methyl indolyl-3-acetate, electron-withdrawing groups can be introduced at the N1 and C8 positions to direct the bromine to the desired position. nih.govresearchgate.net A variety of brominating agents are employed, with N-bromosuccinimide (NBS) being a common choice. The regioselectivity of NBS bromination can be controlled by the reaction conditions. For the C7-bromination of 4-substituted 1H-indazoles, NBS has been used effectively. rsc.org

The table below summarizes some findings on the regioselective bromination of the indole benzene ring.

| Target Position | Substrate | Brominating Agent/Conditions | Yield | Reference |

| C5 | N-acetylindoline | "Clean bromination" | High | wipo.int |

| C6 | Methyl indolyl-3-acetate (with N1, C8 EWG) | Bromine in CCl4 | 86% | nih.govresearchgate.net |

| C7 | 4-sulfonamido-1H-indazole | N-Bromosuccinimide (NBS) | Moderate to excellent | rsc.org |

| C4 | 3-Pivaloyl-indoles | [PdCl2(PPh3)2], Aryl iodides, Ag2O | - | rsc.org |

Bromination at the Benzene Ring of the Indole Nucleus

Specific Techniques for C-5 Bromination

Achieving selective bromination at the C-5 position of the indole ring is a significant challenge due to the high reactivity of other positions, particularly C-3. However, researchers have developed specific techniques to favor C-5 substitution. One notable method involves the use of N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel, which can promote regioselective electrophilic aromatic bromination. nih.gov

Another effective, metal-free approach for the C-5 selective bromination of complex indole alkaloids involves the addition of nearly equimolar amounts of pyridinium (B92312) tribromide (Br₃·PyH) and hydrochloric acid (HCl) in methanol (B129727) (MeOH). researchgate.netnih.gov This reaction is proposed to proceed through an in situ-generated indoline (B122111) intermediate, which deactivates the otherwise highly reactive C-3 position and directs the electrophilic attack of bromine to the C-5 position. researchgate.netnih.gov This method has proven effective for late-stage functionalization of natural products and their derivatives under mild conditions. nih.gov

Influence of Protecting Groups and Reaction Conditions on Regioselectivity

The regiochemical outcome of indole bromination is heavily influenced by the choice of protecting groups on the indole nitrogen and the specific reaction conditions employed. Without a protecting group, electrophilic substitution typically occurs at the electron-rich C-3 position. Therefore, installing a protecting group on the indole nitrogen is a crucial strategy to direct functionalization to the benzene portion of the ring system.

N-acyl protecting groups, such as acetyl, are commonly used. For instance, the direct bromination of 1-acetyl-indoline with bromine, followed by saponification, has been shown to yield 5-bromo-indoline effectively. google.com Similarly, protecting the indole nitrogen with other groups like tosyl (Ts), benzyl (B1604629) (Bn), methoxymethyl (MOM), or 2-(trimethylsilyl)ethoxymethyl (SEM) can modulate the electronic properties of the indole ring and influence the site of substitution. uri.edu The choice of an electron-withdrawing protecting group generally deactivates the pyrrole (B145914) ring, thereby favoring electrophilic attack on the benzene ring. uri.edu

Conformational constraints can also be exploited as a "protecting group" strategy. In sterically congested systems, electrophilic substitution may occur preferentially at a more accessible or planarizable subunit, avoiding the need for traditional protecting groups that require additional synthetic steps for introduction and removal. nih.gov

Evaluation of Brominating Agents and Reaction Optimization

A variety of brominating agents have been evaluated for the C-5 functionalization of indole and quinoline (B57606) scaffolds, which serve as analogous structures. The choice of agent and the optimization of reaction parameters are critical for achieving high yield and selectivity.

Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and various copper salts like copper(II) bromide (CuBr₂). nih.govbeilstein-journals.orgbeilstein-journals.org In directing group-assisted syntheses, such as with 8-aminoquinoline (B160924) amides, a range of bromine sources have been successfully employed, including simple inorganic salts (LiBr, NaBr, KBr) and organic sources like tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.orgbeilstein-journals.org

Reaction optimization often involves screening different catalysts, solvents, bases, and temperatures. For example, in a copper-promoted C-5 bromination of 8-aminoquinoline amides using ethyl bromoacetate (B1195939) as the bromine source, various copper salts (CuCl, CuBr, CuCl₂, CuBr₂, Cu(OAc)₂) were found to be effective catalysts. beilstein-journals.orgbeilstein-journals.org The reaction was further optimized by screening bases, with K₃PO₄, Li₂CO₃, Na₂CO₃, and Cs₂CO₃ all providing excellent yields. beilstein-journals.org Theoretical studies on the direct bromination of substituted indoles have shown that the reaction rate is governed by electronic factors, with electron-withdrawing substituents decreasing the rate of reaction. researchgate.net

| Brominating Agent | Catalyst/Additive | Substrate Type | Key Findings | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Silica Gel | Aromatic Compounds | Provides good regioselectivity for electrophilic bromination. | nih.gov |

| Pyridinium Tribromide (Br₃·PyH) | HCl in MeOH | Indolo[2,3-a]quinolizidine Alkaloids | Excellent C-5 selectivity via a proposed indoline intermediate; metal-free and mild conditions. | researchgate.netnih.gov |

| Ethyl Bromoacetate | Cu(OAc)₂·H₂O / K₃PO₄ | N-(quinolin-8-yl)benzamide | High yield (95%) and excellent C-5 selectivity; demonstrates the efficacy of copper catalysis. | beilstein-journals.orgbeilstein-journals.org |

| Molecular Bromine (Br₂) | None (in DMF) | Substituted Indoles | Reaction rate is highly dependent on the electronic nature of substituents on the indole ring. | researchgate.net |

Enantioselective Synthesis of the Propanol (B110389) Side Chain

The introduction of the (S)-configured propanol side chain at the C-3 position represents the second major challenge. This is typically achieved after the C-5 bromination and often involves the asymmetric transformation of a prochiral precursor.

Utilization of Chiral Auxiliaries and Organocatalysis

Chiral auxiliaries are stereogenic units that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing the target compound, a chiral auxiliary, such as a chiral oxazolidinone, could be attached to a propionyl group. researchgate.net Subsequent Friedel-Crafts-type alkylation at the C-3 position of the 5-bromoindole nucleus would proceed with diastereoselectivity controlled by the auxiliary. After the reaction, the auxiliary can be cleaved and recovered. wikipedia.orgresearchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of indole-based chiral heterocycles. nih.gov For instance, a chiral phosphoramide (B1221513) catalyst could be used in the reaction of an indolyl carbinol with an enamide to generate chiral indole-substituted products. nih.govresearchgate.netrsc.org Similarly, N-heterocyclic carbene (NHC) catalysis can be employed in cycloaddition reactions to construct chiral indole-containing skeletons with high enantioselectivity. oaepublish.com These strategies provide pathways to access chiral building blocks necessary for the side chain.

Asymmetric Reduction Methodologies for Propanol Moiety Introduction

A highly effective and common strategy for establishing the chiral alcohol of the propanol moiety is the asymmetric reduction of a prochiral ketone precursor, such as 2-(5-bromo-1H-indol-3-yl)-1-propanone. Enantioselective reduction methodologies convert this ketone into the desired (S)-alcohol with high stereocontrol. wikipedia.org

Catalytic asymmetric reduction can be achieved using transition metal catalysts with chiral ligands. wikipedia.org Transfer hydrogenation, which often uses isopropanol (B130326) or formic acid as a safe and inexpensive hydrogen source, is a widely used technique. wikipedia.orgsigmaaldrich.com For example, a ruthenium catalyst complexed with a chiral pseudo-dipeptide ligand can efficiently reduce acetophenone (B1666503) derivatives to their corresponding chiral alcohols with excellent yields and enantiomeric excesses. sigmaaldrich.com Biocatalysis, using enzymes or whole-plant tissues, also presents a promising route for the asymmetric reduction of prochiral ketones to single-enantiomer alcohols. nih.gov

| Method | Catalyst/Reagent | Reductant | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | [{RuCl₂(p-cymene)}₂] with Chiral Ligand | 2-Propanol | Mild and efficient for a variety of ketones, providing excellent yields and enantioselectivity. | sigmaaldrich.com |

| Catalytic Hydrogenation | Transition Metal Catalyst with Chiral Lewis Basic Ligand | H₂ gas | Achieves high enantioselectivity through the use of a chiral ligand. | wikipedia.org |

| Organocatalytic Reduction | Oxazaborolidine Catalyst (e.g., CBS catalyst) | Borane (BH₃) or Catecholborane | Commonly used for the reduction of simple ketones. | wikipedia.org |

| Biocatalysis | Plant Tissues (e.g., Carrot, Apple) | Endogenous reductants | Can produce both R- and S-alcohols with high enantioselectivity (up to 98% ee). | nih.gov |

Stereocontrol Strategies in the Synthesis of the Propan-1-ol Moiety

Effective stereocontrol is paramount for the synthesis of the enantiomerically pure propan-1-ol moiety. The primary strategies can be categorized as either substrate-controlled or reagent-controlled.

Substrate-controlled strategies rely on the use of chiral auxiliaries. wikipedia.orgresearchgate.net As discussed, the auxiliary is attached to the substrate, and its inherent chirality directs the stereochemical course of the reaction, such as an alkylation or an aldol (B89426) reaction. The stereoselectivity is induced by the steric and electronic properties of the auxiliary, which creates a biased environment for the formation of one diastereomer over the other. researchgate.net

Reagent-controlled strategies involve the use of a chiral reagent or catalyst to differentiate between the two enantiotopic faces of a prochiral substrate, such as a ketone. wikipedia.org This is the principle behind asymmetric reduction methodologies where a chiral catalyst, be it a metal complex or an organocatalyst, creates a chiral environment for the hydride transfer, leading to the preferential formation of one enantiomer of the alcohol product. nih.govwikipedia.orgsigmaaldrich.com The development of highly active and selective chiral catalysts has made this approach particularly powerful and efficient for constructing stereogenic centers.

Iii. Spectroscopic and Analytical Characterization of S 2 5 Bromo 1h Indol 3 Yl Propan 1 Ol

Advanced Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. Both ¹H and ¹³C NMR would be critical in the analysis of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol.

¹H NMR: The proton NMR spectrum would confirm the regioselectivity of the propan-1-ol substituent at the C3 position of the indole (B1671886) ring. The characteristic signals for the aromatic protons on the indole ring would be observed, with their splitting patterns and chemical shifts influenced by the bromine atom at the C5 position. The protons of the propanol (B110389) side chain, including the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups, would each exhibit distinct resonances. The coupling between these protons would establish their connectivity. The presence of a chiral center would render the methylene protons diastereotopic, potentially leading to a more complex splitting pattern (an AB quartet of doublets). The hydroxyl proton would appear as a broad singlet, which can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum would show a distinct signal for each carbon atom in the molecule, confirming the total number of carbons. The chemical shifts of the indole ring carbons would be consistent with a 3,5-disubstituted pattern. The signals for the three carbons of the propanol side chain would appear in the aliphatic region of the spectrum.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between the indole core and the propanol side chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and based on analogous structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | 8.1 - 8.3 | br s |

| Indole C2-H | 7.2 - 7.4 | s |

| Indole C4-H | 7.6 - 7.8 | d |

| Indole C6-H | 7.1 - 7.3 | dd |

| Indole C7-H | 7.3 - 7.5 | d |

| CH(OH) | 3.8 - 4.0 | m |

| CH₂OH | 3.6 - 3.8 | m |

| CH₃ | 1.2 - 1.4 | d |

| OH | 1.5 - 2.5 | br s |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with its broadness suggesting the presence of hydrogen bonding. A sharp peak around 3400-3500 cm⁻¹ would correspond to the N-H stretching of the indole ring. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 2850-3100 cm⁻¹. The C=C stretching of the aromatic indole ring would be observed in the 1450-1600 cm⁻¹ region. Finally, a C-Br stretching vibration would be expected in the lower frequency region of the spectrum (typically 500-650 cm⁻¹).

Table 2: Expected IR Absorption Bands for this compound (Note: This table is predictive. Actual experimental values may vary.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Alcohol O-H | Stretch, H-bonded | 3200 - 3600 (broad) |

| Indole N-H | Stretch | 3400 - 3500 (sharp) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1000 - 1260 |

| C-Br | Stretch | 500 - 650 |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which should match the calculated value for the formula C₁₁H₁₂Br¹NO. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways would likely include the loss of a water molecule from the alcohol, cleavage of the propanol side chain, and fragmentation of the indole ring.

X-ray Crystallography for Absolute Configuration Determination

While NMR can confirm the relative stereochemistry, single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The diffraction pattern of X-rays passing through the crystal allows for the calculation of a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule. By using anomalous dispersion, the absolute configuration at the chiral center (the carbon bearing the hydroxyl group) can be unambiguously assigned as (S). This technique would provide definitive proof of the stereochemistry and also yield precise bond lengths and angles for the entire molecule.

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of the compound, both in terms of chemical impurities and the presence of the unwanted enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.

For the analysis of this compound, a sample would be injected onto a chiral HPLC column. The (S)- and (R)-enantiomers would be separated and would elute at different retention times. By integrating the areas of the two peaks, the ratio of the enantiomers can be calculated, thus providing the enantiomeric excess of the (S)-enantiomer. This is a critical quality control parameter for any stereospecific synthesis or purification. The choice of the specific chiral column and mobile phase would be determined through method development to achieve optimal separation.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile organic compounds. chromtech.com However, direct analysis of this compound by GC is challenging due to its molecular structure. The presence of polar functional groups, specifically the primary alcohol (-OH) and the indole N-H group, leads to low volatility and poor thermal stability. researchgate.netnih.gov These groups can form intermolecular hydrogen bonds, which increase the boiling point of the compound and can cause undesirable interactions with the GC column, leading to poor peak shape and reduced separation efficiency. researchgate.net

To overcome these limitations, a chemical modification process known as derivatization is employed. sigmaaldrich.com Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the analyte "GC-amenable". researchgate.netsigmaaldrich.com For this compound, common derivatization strategies include silylation and acylation, which target the active hydrogens on the alcohol and indole nitrogen. chromtech.comlabinsights.nl

Silylation is the most widely used derivatization technique for GC analysis of compounds containing active hydrogens. chromtech.com This process involves replacing the active hydrogens of the -OH and N-H groups with a non-polar trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to form the di-TMS derivative, (S)-2-(5-Bromo-1-(trimethylsilyl)-1H-indol-3-yl)propan-1-ol O-trimethylsilyl ether. sigmaaldrich.comresearchgate.net The resulting silyl (B83357) derivatives are significantly more volatile and thermally stable, allowing for excellent separation and detection by GC, often coupled with Mass Spectrometry (GC-MS) for structural confirmation. nih.gov

Acylation is another effective method, where reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the hydroxyl and amino groups to form ester and amide derivatives, respectively. labinsights.nlthermofisher.com These acylated derivatives also exhibit increased volatility and can enhance detectability, particularly with an electron capture detector (ECD) if fluorinated acyl groups are introduced. labinsights.nl

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be optimized to ensure the reaction goes to completion and to avoid the formation of by-products. sigmaaldrich.com

Detailed Research Findings

While specific experimental GC data for this compound is not extensively published, the analytical parameters can be reliably inferred from the analysis of similar derivatized indole and alcohol compounds. The following table represents typical conditions for the GC analysis of the trimethylsilyl (TMS) derivative of the target compound.

| Parameter | Value/Description |

|---|---|

| Derivative | (S)-2-(5-Bromo-1-(trimethylsilyl)-1H-indol-3-yl)propan-1-ol O-trimethylsilyl ether |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Transfer Line Temp | 290 °C |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Expected Retention Time (tR) | ~12.5 - 14.0 minutes |

The retention time is an estimate and can vary based on the specific instrument, column condition, and exact analytical parameters used. The use of a standard non-polar column like the HP-5MS is common for the separation of a wide range of derivatized compounds. The temperature program is designed to ensure good separation of the derivatized analyte from any remaining reagents, by-products, or other components in the sample matrix. Coupling the GC to a mass spectrometer allows for the confirmation of the derivative's identity through its characteristic mass spectrum.

Iv. Structure Activity Relationship Sar Studies of Brominated Indole Propanol Derivatives

Conformational Analysis and Stereochemical Impact on Biological Recognition

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's ability to bind to a specific receptor. For chiral compounds such as (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol, the specific three-dimensional orientation of its functional groups dictates the efficacy and selectivity of its interactions with biological macromolecules.

The designation "(S)" refers to the specific stereochemical configuration at the chiral center of the propanol (B110389) side chain. This precise arrangement is often crucial for optimal binding to target receptors, which are themselves chiral environments. The concept of enantioselectivity, where one enantiomer ((S) or (R)) exhibits significantly higher affinity or efficacy than the other, is a fundamental principle in pharmacology. For instance, in studies of dopamine (B1211576) D3 receptor agonists, stereochemistry plays a pivotal role in determining the functional effects of the ligand. wikipedia.org The specific spatial orientation of substituents in the (S)-configuration can allow for more favorable van der Waals, hydrophobic, or hydrogen bonding interactions within the receptor's binding pocket compared to its (R)-enantiomer counterpart. This difference in fit can translate to orders of magnitude differences in binding affinity and biological response.

The 2-(propan-1-ol) group attached to the indole (B1671886) core at the C3 position is a key feature for molecular recognition. This side chain contributes to binding through several mechanisms. The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, allowing it to form strong, directional interactions with amino acid residues like aspartate, serine, or threonine in a receptor's active site.

Effect of Bromine Substitution on Pharmacological Activity Profiles

The introduction of a bromine atom onto the indole ring significantly alters the molecule's physicochemical properties, which in turn modulates its pharmacological profile. The position of the bromine atom and its inherent electronic and steric characteristics are key determinants of its effect on bioactivity.

The location of the bromine atom on the indole core is a critical factor in determining the compound's biological activity. Studies on variously brominated benzotriazoles as ligands for human protein kinase CK2α demonstrated that the position of bromine substitution significantly impacts binding affinity. nih.gov Specifically, substitutions at the 5- and 6-positions were found to contribute more to increased affinity than substitutions at the 4- and 7-positions. nih.gov This suggests that the 5-position, as seen in this compound, is often a favorable site for halogen substitution to enhance interactions within the ATP-binding pocket of certain kinases. nih.gov Research on bromoindole carbaldehydes also highlighted the importance of the bromine's position in determining effects on cell cycle progression.

The following table illustrates the impact of substituent position on the inhibitory activity of bromobenzotriazoles against hCK2α, highlighting the enhanced potency associated with 5- and 6-position substitution.

| Compound | Substitution Pattern | IC50 (µM) |

| Benzotriazole | Unsubstituted | >1000 |

| 5-Bromobenzotriazole | 5-Bromo | 1.1 |

| 6-Bromobenzotriazole | 6-Bromo | 1.1 |

| 4-Bromobenzotriazole | 4-Bromo | 15 |

| 4,6-Dibromobenzotriazole | 4,6-Dibromo | 0.28 |

| 5,6-Dibromobenzotriazole | 5,6-Dibromo | 0.09 |

| This data is derived from studies on brominated benzotriazoles and is presented to illustrate the principle of positional isomerism's effect on bioactivity. nih.gov |

The bromine atom influences ligand-receptor interactions through both electronic and steric effects.

Electronic Effects: Bromine is an electronegative atom, making it electron-withdrawing. This property can alter the electron density of the indole ring system, affecting its reactivity and interactions. researchgate.net A study on the bromination of substituted indoles found a linear correlation between the electron-withdrawing power of a substituent at the C5 position and the reaction's energy barrier, underscoring the significant electronic influence at this site. researchgate.net This modification of the indole's electronic landscape can enhance electrostatic or halogen bonding interactions with the target protein. nih.gov

Steric Effects: The size of the bromine atom introduces steric bulk, which can either promote or hinder binding. nih.gov A larger substituent may improve binding by increasing van der Waals contacts within a spacious binding pocket. nih.gov Conversely, it can also cause steric clashes if the binding site is constrained. nih.gov In some cases, the bulky nature of a substituent can limit the conformational freedom of the ligand, locking it into a bioactive conformation. acs.org Thermodynamic studies have indicated that the increased affinity of brominated ligands can be attributed in part to a favorable hydrophobic contribution to binding, which is related to the size and desolvation of the bromine atom upon entering the binding site. nih.gov

Modulation of Indole Core Substituents for Target Specificity

Beyond the primary propanol and bromine substituents, further modifications to the indole core can be used to fine-tune a compound's affinity and selectivity for its biological target. The indole scaffold is recognized as a "privileged scaffold" in medicinal chemistry because its structure is versatile and present in many bioactive compounds. nih.gov

Impact on Hydrogen Bonding Network Formation

The capacity of a molecule to form hydrogen bonds is paramount for its specific recognition and binding to a biological receptor. In brominated indole-propanol derivatives, several functional groups are key players in establishing a stable hydrogen-bonding network.

The indole ring itself contains an N-H group, which is a potent hydrogen bond donor. researchgate.netnih.gov Research on various indole derivatives confirms the crucial role of this N-H hydrogen bond in anchoring ligands to their receptors. For instance, in studies of GPR40 agonists with an indole moiety, the indole N-H was found to form a hydrogen bond with the backbone amide carbonyl oxygen of a leucine (B10760876) residue (Leu138) within the binding pocket, an interaction deemed important for receptor binding affinity. nih.gov The essential nature of this interaction is further underscored by studies on the ion channel peptide gramicidin, where methylation of the indole nitrogen (preventing N-H hydrogen bonding) led to a loss of the functional channel conformation, highlighting the structural importance of this single hydrogen bond. nih.gov

The propanol side chain introduces a primary alcohol (-CH2OH) group, which can act as both a hydrogen bond donor (from the -OH) and an acceptor (at the oxygen lone pairs). In studies of similar molecules, such as coumarin-indole hybrids, hydroxyl groups have been shown to form critical hydrogen bonds with amino acid residues like glutamic acid and proline within an enzyme's active site. nih.gov This dual capability allows the propanol moiety to form multiple, stabilizing connections within a binding site, significantly enhancing binding affinity.

The collective effect of these hydrogen-bonding capabilities is a complex network of interactions that orients the molecule within the binding pocket, contributing significantly to its biological activity.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Functional Group | Type of Interaction | Potential Partner in Binding Pocket |

|---|---|---|

| Indole N-H | Donor | Carbonyl oxygen, Nitrogen, Oxygen |

| Propanol O-H | Donor & Acceptor | Amino acid side chains (e.g., Ser, Thr, Asp, Glu, His) |

| Bromo group | Weak Acceptor | N-H groups, other weak H-bond donors |

This table is generated based on established principles of hydrogen bonding and findings from related indole derivatives.

Alterations in Lipophilic and Hydrophobic Interactions within Binding Pockets

Lipophilicity (fat-solubility) and specific hydrophobic interactions are critical determinants of a drug molecule's ability to cross cell membranes and fit into the often greasy, non-polar binding pockets of protein targets.

The indole ring itself is an aromatic system capable of engaging in π-π stacking and hydrophobic interactions. Docking studies of coumarin-indole hybrids have shown the indole ring forming π-π stacking interactions with histidine residues and π-anion interactions with glutamate (B1630785) residues within the binding site. nih.gov Furthermore, hydrophobic interactions with residues such as proline and arginine were also observed. nih.gov

The propanol side chain, while containing a polar hydroxyl group, also possesses a non-polar three-carbon chain. This alkyl portion can engage in van der Waals and hydrophobic interactions with non-polar amino acid residues like valine, leucine, and isoleucine in the binding pocket. The balance between the hydrophilic -OH group and the hydrophobic propyl chain creates an amphipathic character, which can be crucial for orienting the molecule at a lipid-water interface or within a binding site that has both polar and non-polar regions. nih.gov

In the development of GPR40 agonists, the strategic use of smaller aryl groups was employed specifically to reduce excessive hydrophobicity, indicating that a fine-tuning of lipophilicity is often required for optimal activity. nih.gov The brominated propanol derivative represents such a balance, where the bromine increases lipophilicity, which may be counteracted by the polarity of the alcohol, achieving a profile suitable for specific receptor interactions.

Table 2: Impact of Substituents on Lipophilic and Hydrophobic Interactions

| Structural Feature | Type of Interaction | Potential Interacting Residues | Effect on Binding |

|---|---|---|---|

| 5-Bromo substituent | Halogen bonding, Hydrophobic | Leucine, Isoleucine, Phenylalanine | Enhances lipophilicity, can increase binding affinity in hydrophobic pockets |

| Indole Ring | π-π stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Histidine | Orients the ligand, contributes to binding affinity |

| Propanol side chain | Hydrophobic (alkyl part) | Alanine, Valine, Leucine | Anchors the side chain in non-polar sub-pockets |

This table summarizes the types of non-covalent interactions driven by lipophilicity and hydrophobicity, based on studies of related indole structures.

V. Computational Chemistry and Molecular Modeling for S 2 5 Bromo 1h Indol 3 Yl Propan 1 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is crucial for understanding how a ligand, such as (S)-2-(5-bromo-1H-indol-3-yl)propan-1-ol, might interact with a biological target, typically a protein or enzyme, at the atomic level.

The initial step in a docking study involves identifying a potential biological target. The indole (B1671886) scaffold is a versatile pharmacophore present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-neurodegenerative properties. nih.govnih.govnih.gov Derivatives of 5-bromoindole (B119039), in particular, have been investigated as potential inhibitors of enzymes like EGFR kinase and as having anticancer activity. nih.govmedchemexpress.com Furthermore, the structural similarity of the indole ring to the neurotransmitter serotonin (B10506) makes serotonin receptors a plausible target. nih.govnih.govmdpi.com

A molecular docking simulation would place this compound into the binding site of a selected receptor (e.g., the serotonin 5-HT2A receptor or the EGFR kinase domain). The simulation algorithm explores various possible conformations and orientations of the ligand within the binding pocket, calculating a "docking score" or binding affinity for each pose. nih.govnih.gov This score, typically expressed in kcal/mol, estimates the binding free energy, with more negative values indicating a more favorable interaction.

By comparing the docking scores of this compound against those of known inhibitors or native ligands of a target, researchers can hypothesize its potential inhibitory activity. For instance, docking studies on other indole derivatives have successfully predicted their binding to targets like penicillin-binding proteins and acetylcholinesterase. nih.govmdpi.com

Table 1: Illustrative Molecular Docking Results for this compound Against Hypothetical Biological Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference Ligand Affinity (kcal/mol) |

| Serotonin 5-HT2A Receptor | 6A93 | -8.5 | -9.2 (Serotonin) |

| EGFR Tyrosine Kinase | 2J6M | -7.9 | -10.1 (Erlotinib) |

| S. aureus Penicillin-Binding Protein 2a | 3ZG0 | -6.8 | -7.5 (Cephalosporin) |

Note: The data in this table is for illustrative purposes only and represents the type of results that would be generated from a molecular docking study. The predicted binding affinities are hypothetical.

Beyond predicting binding affinity, molecular docking provides critical insights into the specific interactions that stabilize the ligand-receptor complex. These interactions are fundamental to a ligand's specificity and potency. For this compound, the analysis would focus on:

Hydrogen Bonds: The hydroxyl (-OH) group and the indole N-H group are potential hydrogen bond donors and acceptors. Docking studies on similar indole derivatives frequently highlight hydrogen bonding between the indole N-H and backbone carbonyls or side chains of amino acids like asparagine or threonine. nih.govnih.gov The terminal hydroxyl group could also form crucial hydrogen bonds within the active site.

Hydrophobic Interactions: The aromatic indole ring system and the aliphatic propanol (B110389) chain can engage in hydrophobic interactions with nonpolar amino acid residues such as tryptophan, phenylalanine, leucine (B10760876), and valine. nih.govnih.gov These interactions are often critical for anchoring the ligand deep within the binding pocket.

Halogen Bonds: The bromine atom at the 5-position of the indole ring can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen. In some ligand-receptor complexes, halogen bonds have been shown to significantly enhance binding affinity and selectivity. nih.gov

π-π Stacking: The indole ring can form π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, which is a common feature in the binding of indole-based compounds. nih.gov

For example, docking of indole derivatives into the serotonin 5-HT2A receptor has shown that the indole moiety often penetrates a hydrophobic microdomain, while the protonatable nitrogen forms a key salt bridge with a conserved aspartate residue (Asp3.32). nih.gov Similar detailed interaction maps would be generated for this compound to understand its binding mechanism.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. youtube.com This technique is essential for assessing the stability of the docked pose and understanding the influence of solvent and receptor flexibility on the binding event.

Following a docking study, the most promising ligand-receptor complex would be subjected to MD simulations. The system is placed in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation calculates the forces between atoms and their resulting motions over a set period, often ranging from nanoseconds to microseconds.

Analysis of the MD trajectory provides information on:

Positional Stability: The root-mean-square deviation (RMSD) of the ligand's atoms is calculated over time. A stable, low RMSD value suggests that the ligand remains securely in the binding pocket in the predicted orientation. MD simulations of indole-based serotonin receptor ligands have confirmed the stability of their binding modes. nih.gov

Interaction Persistence: The persistence of key interactions identified in docking, such as specific hydrogen bonds or hydrophobic contacts, can be monitored throughout the simulation. This analysis can reveal which interactions are most crucial for stable binding.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects, providing a more accurate picture of the complex than static docking alone.

Furthermore, MD simulations treat the receptor as a flexible entity, unlike the rigid or semi-flexible models often used in docking. This flexibility is crucial, as protein domains or loops can move to accommodate the ligand. For example, analysis of the BL2 loop in the SARS-CoV-2 papain-like protease showed it moving to accommodate larger ligands, a detail revealed through MD simulations. rsc.org This dynamic view provides a more realistic assessment of the binding process and the stability of the resulting complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

To develop a QSAR model for a series of compounds related to this compound, a dataset of structurally similar molecules with experimentally determined biological activity (e.g., IC50 values) against a specific target is required. For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Commonly used molecular descriptors include:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices). nih.gov

Geometric Descriptors: These relate to the 3D shape of the molecule (e.g., surface area, volume).

Electronic Descriptors: These describe the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies). nih.gov

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which quantifies lipophilicity.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical equation that relates a combination of these descriptors to the biological activity. nih.govnih.goveurjchem.com

For instance, a hypothetical QSAR equation might look like: pIC₅₀ = c₀ + (c₁ * LogP) - (c₂ * Molecular_Surface_Area) + (c₃ * Dipole_Moment)

Where pIC₅₀ is the negative logarithm of the IC₅₀ value, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Studies on indole derivatives have successfully used QSAR to model antibacterial and anticancer activities. nih.govnih.gov For example, a QSAR study on indole derivatives as antibacterial agents found that compounds with high electronic energy and dipole moment were more effective against S. aureus. nih.gov Such models, once validated, can be used to predict the activity of this compound and to suggest structural modifications (e.g., altering substituents) that might enhance its potency.

Table 2: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of Indole Analogs

| Compound ID | Structure | pIC₅₀ (Experimental) | LogP | Molecular Weight (Da) | Dipole Moment (Debye) |

| Analog 1 | (S)-2-(1H-indol-3-yl)propan-1-ol | 5.8 | 1.85 | 189.24 | 2.1 |

| Analog 2 | (S)-2-(5-Chloro-1H-indol-3-yl)propan-1-ol | 6.5 | 2.55 | 223.69 | 2.8 |

| Target | This compound | ? | 2.78 | 268.14 | 2.9 |

| Analog 3 | (S)-2-(5-Fluoro-1H-indol-3-yl)propan-1-ol | 6.2 | 2.05 | 207.23 | 2.5 |

Note: The data in this table is for illustrative purposes. The pIC₅₀ values are hypothetical and would be required from experimental testing to build a valid QSAR model. The molecular descriptors can be calculated from the chemical structures.

Development of Predictive Models for Biological Potency and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the structural features of a series of compounds and their biological activities. jocpr.com The goal of such models is to predict the activity of new or untested compounds, thereby prioritizing synthetic efforts. jocpr.com For this compound, a QSAR model would be developed using a training set of structurally similar indole derivatives with experimentally determined potencies against a specific biological target, such as an enzyme or receptor. tandfonline.comeurjchem.com

The process involves calculating a wide array of molecular descriptors for each compound in the series. Using statistical methods like Multiple Linear Regression (MLR), a model is generated that links a subset of these descriptors to the observed activity. tandfonline.comeurjchem.com The resulting QSAR equation can then be used to predict the biological potency of this compound. The robustness and predictive power of such a model are rigorously evaluated through internal and external validation techniques to ensure its reliability. tandfonline.com The use of advanced software can facilitate the development of these models, which are crucial for identifying compounds with a higher probability of being biologically active. nih.govnih.gov

Identification of Key Structural Descriptors Driving Activity

The foundation of a successful QSAR model lies in the selection of relevant molecular descriptors that effectively capture the structural variations responsible for differences in biological activity. researchgate.net For this compound, these descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule. The presence of the bromine atom significantly influences the electronic landscape, which can be described by parameters like dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO) calculated via Density Functional Theory (DFT). tandfonline.comresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and molar refractivity are critical for understanding how the compound fits into a biological binding site.

Lipophilic Descriptors: The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which governs its ability to cross cell membranes. The bromine atom is expected to increase the lipophilicity of the molecule.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

A hypothetical analysis would suggest that the bromine at the 5-position of the indole ring enhances lipophilicity and introduces a site for potential halogen bonding. The hydroxyl and secondary amine groups provide hydrogen bond donor and acceptor capabilities, which are crucial for specific interactions with a biological target.

Table 1: Hypothetical Key Structural Descriptors for this compound

| Descriptor Class | Descriptor Name | Hypothetical Value | Significance |

| Lipophilic | cLogP | 2.95 | Predicts membrane permeability and hydrophobic interactions. |

| Electronic | Dipole Moment | 2.10 D | Indicates overall molecular polarity and potential for dipole-dipole interactions. |

| Electronic | HOMO Energy | -5.85 eV | Relates to the molecule's ability to donate electrons. |

| Electronic | LUMO Energy | -0.75 eV | Relates to the molecule's ability to accept electrons. |

| Steric | Molecular Weight | 254.12 g/mol | Basic descriptor related to molecular size. |

| Steric | Polar Surface Area | 41.5 Ų | Estimates hydrogen bonding capacity and influences cell penetration. |

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Properties

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and properties of molecules from first principles, without reliance on empirical data. researchgate.netias.ac.in DFT, particularly with functionals like B3LYP and basis sets such as 6-311+G(d,p), is widely used for its balance of accuracy and computational efficiency in studying organic molecules. sci-hub.ruresearchgate.net These calculations begin with the optimization of the molecule's three-dimensional geometry to find its lowest energy conformation. researchgate.net

Electronic Structure Analysis and Reactivity Prediction

Once the geometry of this compound is optimized, DFT calculations can elucidate its electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO is typically localized on the electron-rich indole ring, indicating this region is susceptible to electrophilic attack. The LUMO's location suggests sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap implies higher reactivity. frontiersin.orgnih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) are expected around the electronegative bromine and oxygen atoms, as well as the π-electron system of the indole ring, highlighting them as sites for electrophilic interaction. Regions of positive potential (blue) would be found near the hydrogen atoms of the N-H and O-H groups, indicating sites for nucleophilic interaction.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Method | Hypothetical Value | Interpretation |

| Energy of HOMO | B3LYP/6-311+G(d,p) | -5.85 eV | Represents the ionization potential; indicates electron-donating ability. |

| Energy of LUMO | B3LYP/6-311+G(d,p) | -0.75 eV | Represents the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311+G(d,p) | 5.10 eV | Correlates with chemical stability and low reactivity. |

| Dipole Moment | B3LYP/6-311+G(d,p) | 2.10 D | Quantifies the asymmetry of charge distribution. |

Spectroscopic Property Prediction and Comparison with Experimental Data

A significant application of DFT is the prediction of spectroscopic data, which can be used to confirm or elucidate the structure of a synthesized compound. youtube.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical shifts are calculated for the optimized molecular structure and are then correlated with experimental data. A strong linear correlation between the calculated and observed shifts serves as powerful evidence for the correct structural assignment. acs.orgnih.gov

Vibrational (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are therefore typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental results. This analysis allows for the confident assignment of key vibrational modes, such as the N-H and O-H stretches.

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C2 | 124.5 | 125.1 | -0.6 |

| C3 | 113.8 | 114.2 | -0.4 |

| C3a | 127.9 | 128.3 | -0.4 |

| C4 | 124.1 | 124.8 | -0.7 |

| C5 | 114.7 | 115.0 | -0.3 |

| C6 | 121.6 | 122.0 | -0.4 |

| C7 | 112.9 | 113.5 | -0.6 |

| C7a | 135.2 | 135.9 | -0.7 |

| C1' | 29.8 | 30.1 | -0.3 |

| C2' | 66.2 | 66.8 | -0.6 |

| C3' | 23.5 | 23.9 | -0.4 |

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Unscaled Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3690 | 3542 | Alcohol O-H stretch |

| ν(N-H) | 3625 | 3480 | Indole N-H stretch |

| ν(C-H) aromatic | 3210 | 3082 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 3055 | 2933 | Aliphatic C-H stretch |

| ν(C=C) aromatic | 1645 | 1579 | Aromatic ring stretch |

| ν(C-Br) | 615 | 590 | Carbon-Bromine stretch |

Vi. Biological Activity and Mechanism of Action Research for Indole Propanol Derivatives

In Vitro Pharmacological Profiling and Target Validation

The initial assessment of the pharmacological properties of indole-propanol derivatives involves a series of in vitro assays to determine their affinity for specific receptors, their ability to inhibit key enzymes, and their functional effects on cells.

Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor. Studies on indole (B1671886) derivatives have demonstrated their ability to bind to various receptors, including those in the central nervous system. For instance, a series of indole-aryl amide derivatives were synthesized and evaluated as opioid ligands. While these compounds showed negligible to very low affinity for μ- and δ-opioid receptors, some exhibited Ki values in the low micromolar range for κ-opioid receptors nih.govnih.gov. This indicates a degree of selectivity in their receptor interactions.

Similarly, research into indole derivatives as serotonin (B10506) receptor ligands has been a significant area of study. The interaction of these compounds with serotonin receptors is a key aspect of their potential neurological effects nih.gov.

Indole-propanol derivatives and related indole structures have been shown to be effective inhibitors of several key enzymes implicated in various diseases.

Cholinesterase Inhibition: Several indole derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, which is a key target in the management of Alzheimer's disease nih.govmdpi.com. For example, a series of indole-based hydrazide-hydrazone derivatives were found to have significant AChE inhibitory activity, with some compounds showing IC50 values in the micromolar range mdpi.com. Another study on an esterified derivative of indole-3-propionic acid, CUR-IPA, demonstrated its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govacs.orgresearchgate.net.

| Compound | Enzyme Target | IC50 (μM) | Reference |

|---|---|---|---|

| CUR-IPA | Electric eel AChE (eAChE) | 5.66 | nih.govacs.org |

| CUR-IPA | Human AChE (hAChE) | 59.30 | nih.govacs.org |

| CUR-IPA | Human BChE (hBChE) | 60.66 | nih.govacs.org |

| Indole-based hydrazide-hydrazone 12a | eeAChE | 26.22 | mdpi.com |

| Indole-based hydrazide-hydrazone 12b | eeAChE | 11.33 | mdpi.com |

| Indole-based hydrazide-hydrazone 12a | eqBChE | 4.33 | mdpi.com |

Monocarboxylate Transporter 1 (MCT1) Inhibition: Monocarboxylate Transporter 1 (MCT1) is a promising target for cancer therapy, and indole derivatives have emerged as potent inhibitors. A library of 16 indole-based molecules demonstrated functional inhibitory activities against MCT1 at low nanomolar concentrations nih.govnih.gov. These compounds also showed significant antiproliferative activities against MCT1-expressing cancer cell lines nih.govnih.gov.

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases (HDACs) are another important target in cancer treatment. Substituted indole-based hydroxamic acid derivatives have been designed and synthesized, exhibiting potent anti-proliferative activities in various tumor cell lines by inhibiting HDACs nih.gov. One such compound, 4o, was found to be a potent inhibitor of HDAC1 and HDAC6 with IC50 values in the nanomolar range nih.gov. Another study identified an indole-3-butyric acid derivative, molecule I13, with high HDAC inhibitory and antiproliferative potencies nih.gov.

| Compound | Enzyme Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 4o | HDAC1 | 1.16 | nih.gov |

| Compound 4o | HDAC6 | 2.30 | nih.gov |

| Molecule I13 | HDAC1 | 13.9 | nih.gov |

| Molecule I13 | HDAC3 | 12.1 | nih.gov |

| Molecule I13 | HDAC6 | 7.71 | nih.gov |

Cell-based assays provide a more comprehensive understanding of the functional effects of indole-propanol derivatives.

Anti-proliferative Activity: Indole derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. For instance, indole phytoalexins and their synthetic derivatives have been shown to modulate the activity of transcription factors that regulate the cell cycle, cell differentiation, and apoptosis mdpi.com. A series of indole-aryl amide derivatives were evaluated for their in vitro cytotoxicity against a panel of tumor cell lines, with some compounds showing good activity nih.govnih.gov. Specifically, compound 5 showed noteworthy selectivity towards HT29 colon cancer cells nih.govnih.gov.

Antimicrobial Activity: The antimicrobial properties of indole derivatives have been extensively studied. Synthesized indole derivatives have shown activity against a range of bacteria and fungi, including Escherichia coli, Bacillus subtilis, Staphylococcus epidermidis, Candida albicans, Aspergillus flavus, and Aspergillus niger iosrphr.orgjddtonline.info. Some N-acyl hydrazones derived from indole-3-propionic acid displayed moderate activity against Gram-negative E. coli uobaghdad.edu.iq. Furthermore, indole derivatives have shown promising activity against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) nih.govresearchgate.net.

Immunomodulatory Effects: Indole derivatives, particularly those derived from tryptophan metabolism by gut microbiota, have been shown to possess immunomodulatory properties researchgate.netnih.gov. Indole-3-propionic acid (IPA) can regulate intestinal immune cells through the Aryl hydrocarbon receptor (AhR) and Pregnane X receptor (PXR) researchgate.netnih.gov. These interactions can influence the function of various immune cells and the production of cytokines, thereby contributing to immune homeostasis nih.govmdpi.com.

Exploration of Specific Molecular Targets and Pathways

Further research has focused on elucidating the specific molecular targets and pathways through which indole-propanol derivatives exert their effects.

As mentioned previously, some indole-aryl amide derivatives have been found to interact with opioid receptors, particularly the κ-opioid receptor nih.govnih.gov. While the affinity for μ- and δ-opioid receptors was low, the interaction with the κ-opioid receptor suggests a potential role in modulating pain and other neurological processes mediated by this receptor subtype. The binding of ligands to opioid receptors can trigger a cascade of intracellular signaling events, including G protein-dependent and β-arrestin-dependent pathways mdpi.com.

Serotonin receptors are another important class of targets for indole derivatives. The interaction of these compounds with various serotonin receptor subtypes, including 5-HT2A, has been investigated nih.govnih.gov. The binding of indole derivatives to these receptors can modulate serotonergic neurotransmission, which is involved in the regulation of mood, cognition, and other physiological processes nih.gov. The primary interaction often involves a salt bridge between the protonatable nitrogen atom of the ligand and a conserved aspartate residue in the receptor nih.gov.

Kainate Receptors (GluK1/GluK2)

Kainate receptors (KARs) are a class of ionotropic glutamate (B1630785) receptors that play a significant role in synaptic transmission and plasticity. Their dysfunction is implicated in various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and schizophrenia. encyclopedia.pub The development of selective KAR antagonists has been a key area of research to probe the function of these receptors and develop potential therapeutics. encyclopedia.pub

Indole derivatives have emerged as a promising scaffold for the development of KAR ligands. Notably, research has led to the identification of 1,2,3,5-tetrasubstituted indole derivatives that act as ligands for the GluK2 receptor subunit. encyclopedia.pub The GluK1 and GluK2 subunits are of particular interest due to their distinct distributions and roles in the central nervous system. GluK1 is predominantly found in hippocampal and cortical interneurons, while GluK2 is mainly present in the principal cells of the hippocampus and cerebellum. nih.gov

Studies have demonstrated that specific substitutions on the indole ring system can confer high affinity and selectivity. For instance, some willardiine-based antagonists, such as UBP302, have shown potent and selective antagonism for GluK1-containing receptors with minimal activity at GluK2. encyclopedia.pubnih.gov Conversely, other indole-based compounds have been developed with a focus on GluK2. encyclopedia.pub The differential roles of GluK1 and GluK2 in regulating synapse morphology and development further underscore the importance of developing subunit-selective ligands. nih.gov

| Compound Class | Target Receptor | Activity | Significance |

|---|---|---|---|

| 1,2,3,5-tetrasubstituted indole derivatives | GluK2 | Non-competitive ligand | Contributed to understanding the structure of KAR subunits and ligand binding sites. encyclopedia.pub |

| UBP302 (S-enantiomer of UBP296) | GluK1 | Potent and highly selective antagonist | Negligible affinity for GluK2, GluK5, or GluK2/GluK5 heteromers. encyclopedia.pubnih.gov |

Translocator Protein (TSPO) and Murine Double Minute 2 (MDM2) Protein Interactions

Translocator Protein (TSPO): The 18 kDa translocator protein (TSPO) is located on the outer mitochondrial membrane and is involved in various cellular functions, including cholesterol transport and steroidogenesis. nih.gov In the central nervous system, TSPO is expressed in glial cells and its levels are significantly upregulated in response to neuroinflammation, making it a biomarker for gliosis. nih.gov Research has shown that TSPO ligands can modulate microglial activity and reduce neuroinflammation. nih.gov While direct studies on (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol are not specified, the indole nucleus is a common feature in various TSPO ligands, suggesting that indole-propanol derivatives could be explored for activity at this target. For example, the TSPO ligand XBD173 has been shown to suppress the transcription of pro-inflammatory markers in microglia. nih.gov

Murine Double Minute 2 (MDM2) Protein: The MDM2 protein is a crucial negative regulator of the p53 tumor suppressor. nih.govmdpi.com MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation. mdpi.com Overexpression of MDM2 is a common mechanism for inactivating the p53 pathway in cancers. Therefore, inhibiting the p53-MDM2 interaction is an attractive therapeutic strategy. nih.gov A series of indolyl hydantoin compounds have been identified as potent, dual inhibitors of both MDM2 and its homolog MDMX. nih.gov These small molecules work by binding to the p53-binding pockets of MDM2 and MDMX, inducing their dimerization and effectively blocking their interaction with p53. nih.gov This leads to p53 stabilization, cell cycle arrest, and apoptosis in cancer cells. nih.gov

| Compound | Target(s) | Inhibitory Concentration (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| RO-2443 (Indolyl hydantoin) | MDM2, MDMX | MDM2: 33 nM; MDMX: 41 nM | Binds to p53 pockets, inducing homo- and/or heterodimerization of MDM2 and MDMX. nih.gov |

Galectins (Gal-1, Gal-3) Binding and Inhibition

Galectins are a family of proteins that bind to β-galactoside sugars and are involved in modulating cell-cell and cell-matrix interactions. nih.gov Galectin-1 (Gal-1) and Galectin-3 (Gal-3) are particularly well-studied for their roles in cancer, inflammation, and fibrosis. nih.govresearchgate.net They can influence cell proliferation, adhesion, and apoptosis. nih.govfrontiersin.org

The indole scaffold has been utilized to develop non-carbohydrate-based inhibitors of galectins. In one study, a series of indole-coumarin hybrids were designed and synthesized as Gal-1 inhibitors. researchgate.net Two compounds, 6i and 7e, significantly reduced Gal-1 levels in an enzyme assay. Fluorescence spectroscopy confirmed their binding affinity, with compound 7e showing a slightly higher affinity than 6i. researchgate.net Molecular dynamics simulations suggested that compound 7e was stable within the carbohydrate recognition domain (CRD) of Gal-1, interacting with key amino acid residues like Trp68 and His52. researchgate.net

Gal-3 has also been a target for inhibition. Synthetic drug molecules have been developed that show significantly more favorable binding energies compared to natural ligands. nih.gov For example, the inhibitor GB1211 was estimated to have a binding free energy of -9.5 kcal/mol, compared to -0.3 kcal/mol for the natural ligand N-acetyllactosamine. nih.govresearchgate.net This enhanced binding is associated with a more stable binding pose within the galectin's CRD. nih.gov

| Compound | Binding Constant (Ka) | Calculated Binding Energy (MM-GBSA) |

|---|---|---|

| 6i | 5.4 × 10⁵ M⁻¹ | -45.63 kcal/mol |

| 7e | 6.6 × 10⁵ M⁻¹ | -53.40 kcal/mol |

Data sourced from a study on indole-coumarin hybrids as Galectin-1 inhibitors. researchgate.net

Monocarboxylate Transporter 1 (MCT1) Inhibition Mechanism

Monocarboxylate Transporter 1 (MCT1) is a proton-linked transporter responsible for the transport of monocarboxylates like lactate and pyruvate across the cell membrane. mdpi.comnih.gov In many cancer cells, which exhibit high rates of glycolysis, MCT1 is crucial for exporting lactate to maintain metabolic homeostasis. nih.gov Therefore, inhibiting MCT1 is a promising anti-cancer strategy. mdpi.com

The inhibitor AZD3965 is a selective, orally bioavailable MCT1 inhibitor that has been investigated in clinical trials. nih.gov Inhibition of MCT1 by AZD3965 blocks the bidirectional transport of lactate. nih.gov In glycolytic cancer cells that rely on lactate efflux and lack the alternative transporter MCT4, this leads to a rapid, time- and concentration-dependent accumulation of intracellular lactate. nih.govnih.gov This metabolic disruption impairs glycolytic activity, reduces glucose uptake, and can inhibit cell proliferation. nih.gov Studies in lymphoma models have shown that MCT1 inhibition leads to an increase in intracellular levels of tricarboxylic acid (TCA) cycle intermediates, suggesting a metabolic shift. nih.gov

While AZD3965 itself is not an indole-propanol, the principle of targeting MCT1 is relevant to the development of new inhibitors. The efficacy of MCT1 inhibition is highly dependent on the expression profile of MCT transporters in the cancer cells, with MCT4 expression being a potential resistance mechanism. mdpi.com

Aryl Hydrocarbon Receptors (AhR) and Cyclin-Dependent Kinases (CDKs) Interactions

Aryl Hydrocarbon Receptor (AhR): AhR is a ligand-activated transcription factor that mediates cellular responses to various environmental toxins and endogenous ligands. Many indole-containing compounds, such as indole-3-carbinol (I3C) derived from cruciferous vegetables, are known AhR ligands. nih.govmdpi.com Activation of AhR by these compounds can lead to diverse cellular outcomes. For example, studies have shown that some indoles that activate AhR can also suppress androgen receptor (AR) activity in prostate cancer cells, suggesting a potential therapeutic avenue. nih.gov I3C-mediated AhR activation has been shown to induce the degradation of the estrogen receptor-alpha (ERα) protein in breast cancer cells, disrupting a critical transcriptional loop and inhibiting cancer cell growth. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. The interaction between indole derivatives and CDKs is often indirect, occurring through the modulation of pathways that control cell cycle progression. For instance, the pharmacological inhibition of MCT1 has been shown to promote the re-entry of mature adipocytes into the cell cycle, and this effect is dependent on CDK1 activity. mdpi.com This suggests that indole-based MCT1 inhibitors could indirectly influence CDK activity. Furthermore, by activating AhR, indole compounds can trigger signaling cascades that ultimately lead to cell proliferation arrest, a process intrinsically governed by the activity of various CDKs. mdpi.com

Mechanistic Investigations at the Cellular and Subcellular Levels

Analysis of Cell Cycle Perturbations

Perturbations in the cell cycle are a common outcome of targeting the proteins and pathways discussed previously. The analysis of these perturbations, often using methods like flow cytometry to measure DNA content, provides insight into the mechanism of action of inhibitor compounds. nih.govmdpi.com

Inhibition of biological processes essential for cell division can lead to the accumulation of cells in specific phases of the cell cycle (G1, S, or G2/M), known as cell cycle arrest. nih.gov For instance, small molecule inhibitors of the spliceosome, a complex essential for mRNA processing, have been shown to cause cells to accumulate in the G1 and G2/M phases. researchgate.net One such inhibitor, isoginkgetin, induces a prominent S-phase arrest by decreasing nascent DNA synthesis. nih.govresearchgate.net